

Spectroscopic Profile of 2,3-Dichlorobenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dichlorobenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2,3-Dichlorobenzenesulfonamide** ($C_6H_5Cl_2NO_2S$), a compound of interest in medicinal chemistry and drug development. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on the chemical structure and known spectroscopic principles for similar compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate the structural elucidation and characterization of this molecule.

Chemical Structure and Properties

IUPAC Name: **2,3-dichlorobenzenesulfonamide**[\[1\]](#) Molecular Formula: $C_6H_5Cl_2NO_2S$ [\[1\]](#)

Molecular Weight: 226.08 g/mol [\[1\]](#) Structure:

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for **2,3-Dichlorobenzenesulfonamide**.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

¹ H NMR (Proton)	¹³ C NMR (Carbon)
Chemical Shift (δ) ppm	Assignment
~7.5 - 8.0 (m, 3H)	Aromatic protons
~5.0 - 7.0 (br s, 2H)	-SO ₂ NH ₂ protons

Note: Predicted chemical shifts are based on the analysis of similar aromatic sulfonamides and the electronic effects of the chloro and sulfonamide substituents. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: Infrared (IR) Spectroscopy Data (Characteristic Absorptions)

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3400 - 3200	N-H stretch (asymmetric & symmetric)	Medium - Strong
3100 - 3000	Aromatic C-H stretch	Medium
1600 - 1450	Aromatic C=C stretch	Medium - Strong
~1350 & ~1160	S=O stretch (asymmetric & symmetric)	Strong
~900	S-N stretch	Medium
800 - 600	C-Cl stretch	Strong

Table 3: Mass Spectrometry (MS) Data (Predicted Fragmentation)

m/z	Proposed Fragment Ion
225/227/229	$[M]^+$ (Molecular ion peak with isotopic pattern for 2 Cl)
161/163	$[M - SO_2NH]^+$
145	$[C_6H_3Cl_2]^+$
79	$[SO_2NH]^+$

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **2,3-Dichlorobenzenesulfonamide**.

Protocol:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 or 500 MHz) is typically used.

- Data Acquisition:
 - ^1H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,3-Dichlorobenzenesulfonamide**.

Protocol (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
 - The mixture should be a fine, homogeneous powder.
- Pellet Formation:
 - Transfer the powder to a pellet die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .

- Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)

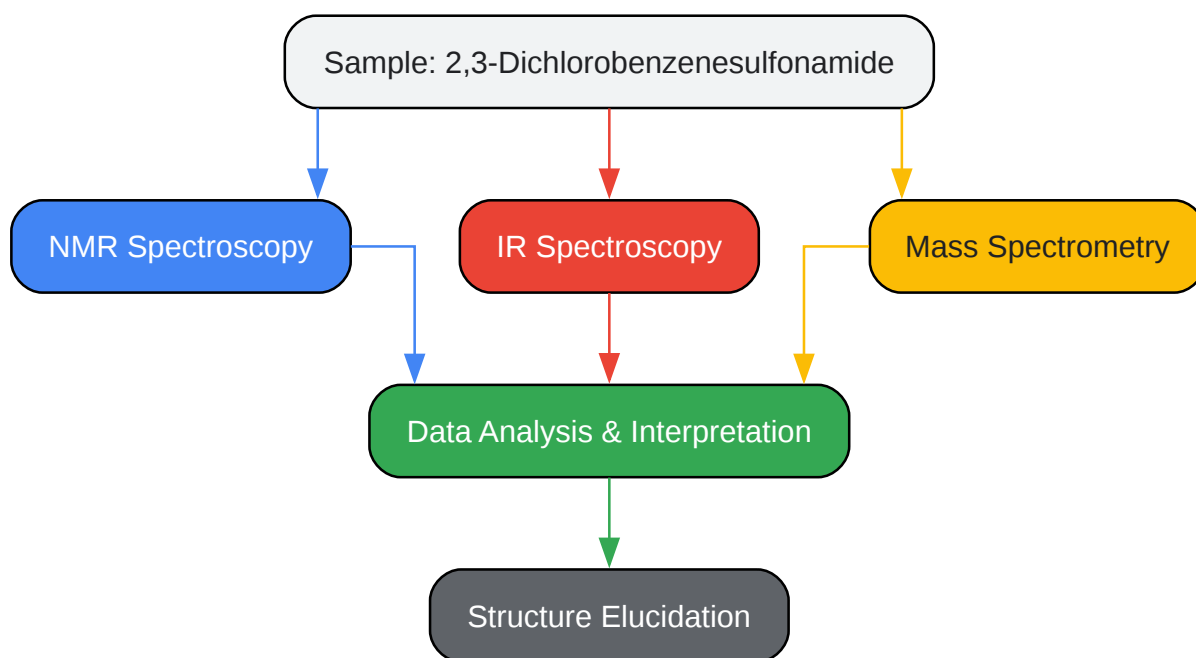
Objective: To determine the molecular weight and fragmentation pattern of **2,3-Dichlorobenzenesulfonamide**.

Protocol (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization:
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.
- Mass Analysis:
 - The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - An electron multiplier or other detector records the abundance of each fragment, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,3-Dichlorobenzenesulfonamide**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 2,3-Dichlorobenzenesulfonamide | C₆H₅Cl₂NO₂S | CID 8317947 - PubChem [pubchem.ncbi.nlm.nih.gov]
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